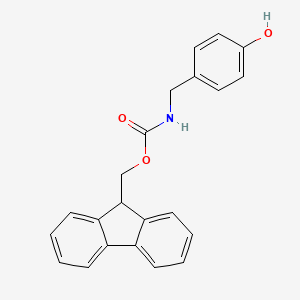

(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate

Descripción general

Descripción

(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate: is a chemical compound with the molecular formula C22H19NO3 and a molecular weight of 345.39 g/mol It is known for its unique structure, which includes a fluorenyl group and a hydroxybenzylcarbamate moiety

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used in the derivatization of amines for high-performance liquid chromatography (hplc) and fluorescent detection .

Mode of Action

The compound interacts with its targets through a process known as derivatization. In this process, the compound forms a derivative with the target molecule, which can then be detected using HPLC and fluorescent detection

Action Environment

It is generally recommended to avoid dust formation and breathing vapors, mist, or gas when handling similar compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with 4-hydroxybenzylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as or in acidic conditions.

Reduction: Reagents like or .

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated fluorenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate is used as a building block in organic synthesis.

Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it valuable in biochemical assays .

Medicine: Its carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Comparación Con Compuestos Similares

- (9H-fluoren-9-yl)methyl carbamate

- 4-hydroxybenzylcarbamate

- (9H-fluoren-9-yl)methyl 4-aminobenzylcarbamate

Uniqueness: (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate is unique due to the presence of both the fluorenyl and hydroxybenzylcarbamate groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Actividad Biológica

(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate, a compound with the molecular formula C22H19NO3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a fluorenyl group that enhances its stability and a hydroxylated benzene ring that may improve its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The compound is known to inhibit specific cellular pathways involved in tumor growth, suggesting its potential as an anti-cancer agent. Additionally, it exhibits antioxidant properties that may help mitigate oxidative stress-related diseases.

Target Interactions

Research indicates that the compound can form stable complexes with proteins, making it valuable for biochemical assays aimed at studying enzyme activity and protein interactions. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantitatively assess these interactions.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Anticancer Properties

A study demonstrated that this compound effectively inhibited the proliferation of cancer cells in vitro. The compound was found to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In antimicrobial studies, this compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorenyl moiety was noted to enhance the compound's antimicrobial efficacy compared to other similar compounds .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxybenzylamine | Contains an amine instead of a carbamate | Different biological activity profiles |

| Fluorene-based derivatives | Similar fluorenyl core | Varying degrees of stability and reactivity |

| Benzyl carbamates | Carbamate functional group | Different substituents lead to varied biological effects |

The combination of the fluorenyl structure with a hydroxylated benzene ring in this compound enhances its solubility and bioactivity compared to other similar compounds.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(4-hydroxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c24-16-11-9-15(10-12-16)13-23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSYBOJWJDBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.